REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]([CH:9]1[O:13][N:12]=[C:11]([C:14]([O:16]CC)=[O:15])[CH2:10]1)([OH:8])[C:4]([F:7])([F:6])[F:5].[OH-].[Na+]>C(O)C>[F:7][C:4]([F:5])([F:6])[C:3]([CH:9]1[O:13][N:12]=[C:11]([C:14]([OH:16])=[O:15])[CH2:10]1)([OH:8])[C:2]([F:20])([F:19])[F:1] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the aqueous solution was added concentrated HCl (1.5 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted 3 times with EtOAc and 2 times with isopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1CC(=NO1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |